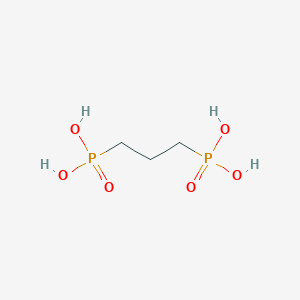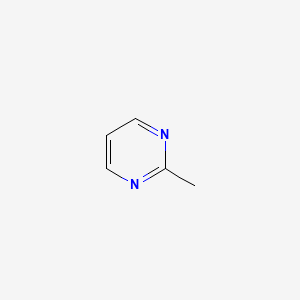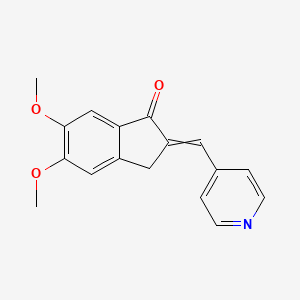
5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone
概要
説明
5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone: is a chemical compound with the molecular formula C17H15NO3 and a molecular weight of 281.31 g/mol . It is known for its applications in pharmaceutical research, particularly as an impurity reference material for the drug Donepezil Hydrochloride . The compound is characterized by its indanone core structure, which is substituted with methoxy groups and a pyridylmethylene moiety .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone typically involves the condensation of 5,6-dimethoxyindan-1-one with 4-pyridinecarboxaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridylmethylene moiety to a group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or sulfuric acid in the presence of a nucleophile.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of pyridylmethyl derivatives.
Substitution: Formation of various substituted indanone derivatives.
科学的研究の応用
5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone has several scientific research applications, including:
Pharmaceutical Research: Used as an impurity reference material for the drug Donepezil Hydrochloride, which is used in the treatment of Alzheimer’s disease.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with various biological targets.
Industrial Applications: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone is not extensively documented. its structural features suggest potential interactions with biological targets such as enzymes or receptors. The compound’s indanone core and pyridylmethylene moiety may facilitate binding to specific molecular targets, influencing various biochemical pathways .
類似化合物との比較
5,6-Dimethoxy-1-indanone: Lacks the pyridylmethylene moiety, making it less versatile in certain chemical reactions.
2-(4-Pyridylmethylene)-1-indanone: Lacks the methoxy groups, which may affect its reactivity and biological activity.
Uniqueness: 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone is unique due to the presence of both methoxy groups and a pyridylmethylene moiety, which enhance its chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h3-7,9-10H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVQWDLUAIFZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3=CC=NC=C3)C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
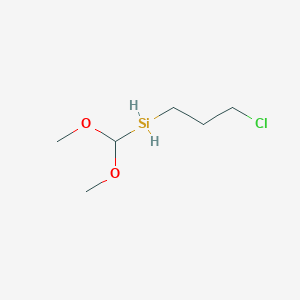
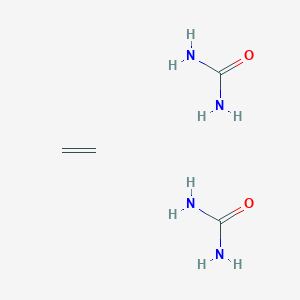
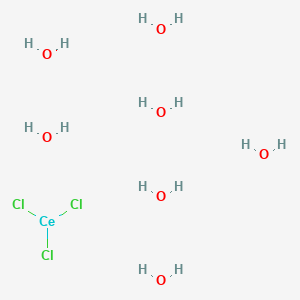
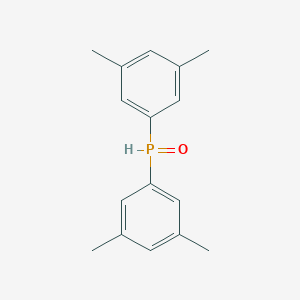
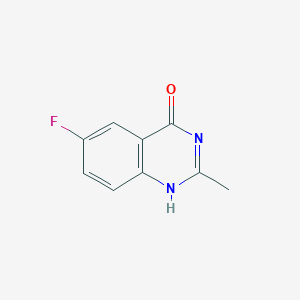
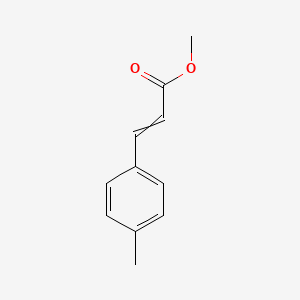
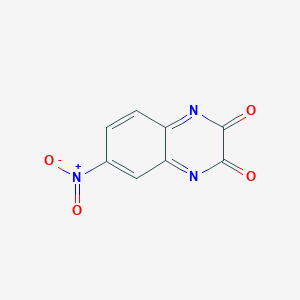
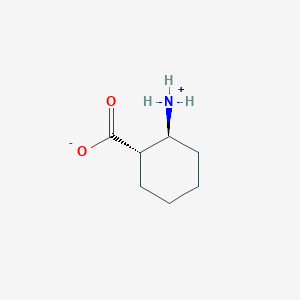
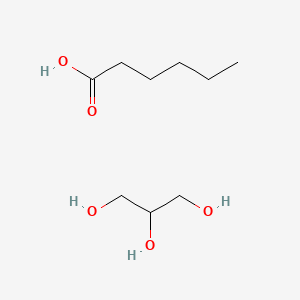
![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one](/img/structure/B7884581.png)


